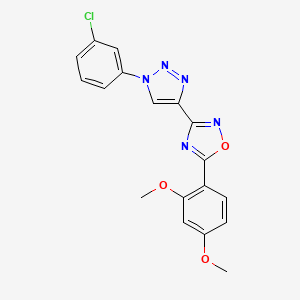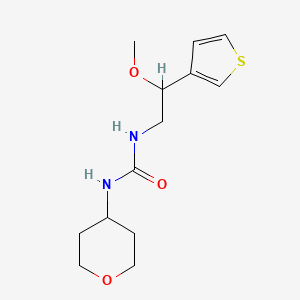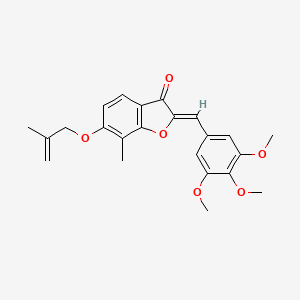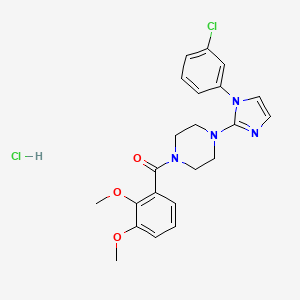![molecular formula C24H25N5O2 B2826103 N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105226-77-4](/img/structure/B2826103.png)
N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Ligand Properties
- A series of N-(1-benzylpiperidin-4-yl)arylacetamides, closely related to the compound of interest, were synthesized and evaluated for their binding properties to σ1 and σ2 receptors. These compounds displayed higher affinity for σ1 versus σ2 receptors, indicating their potential as selective σ1 receptor ligands. The modification of the phenylacetamide moiety's aromatic ring did not significantly affect σ1 receptor affinity, suggesting a degree of structural flexibility in ligand design for targeting σ1 receptors (Huang, Hammond, Wu, & Mach, 2001).
Antiallergic Agents
- Another research effort focused on the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic compounds. In this context, certain compounds demonstrated significant potency as antiallergic agents, highlighting the therapeutic potential of such structures in allergy treatment. The optimization of these compounds led to the identification of analogs with potent inhibitory activity against histamine release and interleukin production, essential factors in allergic responses (Menciu et al., 1999).
Corrosion Inhibition
- A study on the synthesis and evaluation of acetamide derivatives with long alkyl side chains for corrosion inhibition demonstrated the utility of these compounds beyond biological applications. These compounds showed promising inhibition efficiencies in protecting steel coupons in acidic and oil medium environments, indicating their potential in industrial applications to prevent corrosion (Yıldırım & Cetin, 2008).
Synthesis and Antimicrobial Activity
- Research into the synthesis of novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides evaluated these compounds for antimicrobial activity. Some synthesized compounds showed promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents. This research underscores the broad utility of acetamide derivatives in developing new therapeutic agents (Debnath & Ganguly, 2015).
Neuroprotective Properties
- Novel multifunctional compounds, incorporating an N-benzylpiperidine fragment and designed for Alzheimer's disease treatment, exhibited neuroprotective properties and the ability to inhibit acetylcholinesterase. These compounds, which may share structural similarities with the compound of interest, demonstrate the potential of such structures in developing treatments for neurodegenerative diseases (Arce et al., 2009).
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-21(26-18-10-12-28(13-11-18)14-17-6-2-1-3-7-17)15-29-16-25-22-19-8-4-5-9-20(19)27-23(22)24(29)31/h1-9,16,18,27H,10-15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHJYNZNVLUHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2826030.png)

![5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2826035.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2826037.png)
![1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826038.png)


![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2826043.png)